molecular formula C15H22N2O B12520629 2-(methylamino)-N-(2-methylcyclohexyl)benzamide CAS No. 712309-18-7

2-(methylamino)-N-(2-methylcyclohexyl)benzamide

Cat. No.: B12520629
CAS No.: 712309-18-7
M. Wt: 246.35 g/mol
InChI Key: VIXZUXZOGDQACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylamino)-N-(2-methylcyclohexyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(2-methylcyclohexyl)benzamide typically involves the reaction of 2-methylcyclohexylamine with a benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(2-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(methylamino)-N-(2-methylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a 2-methylcyclohexyl group.

    N-(2-methylcyclohexyl)-2-aminobenzamide: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

2-(methylamino)-N-(2-methylcyclohexyl)benzamide is unique due to the presence of both the methylamino and 2-methylcyclohexyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

712309-18-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-(methylamino)-N-(2-methylcyclohexyl)benzamide

InChI

InChI=1S/C15H22N2O/c1-11-7-3-5-9-13(11)17-15(18)12-8-4-6-10-14(12)16-2/h4,6,8,10-11,13,16H,3,5,7,9H2,1-2H3,(H,17,18)

InChI Key

VIXZUXZOGDQACP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=CC=C2NC

Origin of Product

United States

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